molecular formula C17H27N3 B8429505 1'-Benzyl-[1,4']bipiperidinyl-4-ylamine

1'-Benzyl-[1,4']bipiperidinyl-4-ylamine

Cat. No.: B8429505
M. Wt: 273.4 g/mol
InChI Key: YZUIUMRARJTWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-Benzyl-[1,4']bipiperidinyl-4-ylamine is a bicyclic amine derivative featuring two piperidine rings connected at the 1- and 4'-positions, with a benzyl substituent at the 1'-position and a primary amine (-NH₂) at the 4-yl position of the bipiperidine scaffold. The compound’s molecular formula is inferred to be C₁₈H₂₇N₃ (replacing the nitrile or carboxamide group in analogs with an amine), with a molecular weight of approximately 285.43 g/mol .

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C17H27N3/c18-16-6-12-20(13-7-16)17-8-10-19(11-9-17)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2

InChI Key

YZUIUMRARJTWSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1'-benzyl-[1,4']bipiperidinyl-4-ylamine and its closest analogs:

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications/Properties References
This compound C₁₈H₂₇N₃ -NH₂ (amine) ~285.43 Hypothesized as a precursor for CNS agents Inferred
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile C₁₈H₂₅N₃ -CN (nitrile) 283.42 Synthetic intermediate; commercial availability at 181.00 €/g
1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide C₁₈H₂₇N₃O -CONH₂ (amide) 301.43 Impurity in Pipamperone (antipsychotic drug); pale brown solid, acetonitrile-soluble
Benzyl-(3β)-3-hydroxy-20-hydroximino-29-norlupan-28-oate C₃₇H₅₄N₂O₄ Oxime, ester 610.85 Triterpenoid derivative with antitumor potential

Key Observations:

Functional Group Influence: The nitrile analog (C₁₈H₂₅N₃) is highly reactive due to the -CN group, making it a versatile intermediate for further derivatization (e.g., reduction to amines or conversion to carboxylic acids) . The amine (-NH₂) in the target compound may enhance bioavailability and receptor binding, though direct pharmacological data are lacking.

Commercial and Industrial Relevance :

  • The nitrile analog is commercially available at scale (e.g., 1g for 181.00 €), indicating its utility in medicinal chemistry workflows .
  • The carboxamide’s identification as a Pipamperone impurity underscores the importance of structural analogs in quality control for pharmaceuticals .

Research Findings and Implications

Pharmaceutical Intermediates :

  • The nitrile and carboxamide analogs are critical intermediates in synthesizing piperidine-based therapeutics. For example, nitriles are often reduced to amines (like the target compound) for incorporation into drug candidates targeting neurological disorders .

Analytical Challenges :

  • The carboxamide analog’s role as an impurity highlights the need for advanced chromatographic methods to resolve structurally similar bipiperidine derivatives in drug formulations .

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